molecular formula C14H13F2N3O2 B6575887 3,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide CAS No. 1203240-34-9

3,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide

Numéro de catalogue B6575887
Numéro CAS: 1203240-34-9
Poids moléculaire: 293.27 g/mol
Clé InChI: VGIWRADBZFSDSV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,4-Difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide, also known as DFDPB, is a chemical compound that has recently been studied for its potential applications in scientific research. DFDPB is a synthetic compound with a unique structure that has been shown to possess a wide range of biochemical and physiological effects.

Applications De Recherche Scientifique

3,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. It has been shown to be a potent inhibitor of protein kinase C (PKC), and has been used to study the role of PKC in various cellular processes. This compound has also been used to study the effects of PKC inhibition on cell proliferation and apoptosis, as well as the effects of PKC on the expression of certain genes. Additionally, this compound has been used to study the effects of PKC on the regulation of the cell cycle, and the effects of PKC on the activation of certain signaling pathways.

Mécanisme D'action

3,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide acts as an inhibitor of protein kinase C (PKC), a family of enzymes that are involved in the regulation of a variety of cellular processes. When this compound binds to the active site of the enzyme, it prevents the enzyme from binding to its substrate and thus prevents the enzyme from carrying out its normal function. This inhibition of PKC leads to a decrease in the activity of certain signaling pathways, resulting in a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The inhibition of PKC by this compound has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the proliferation of certain cancer cells, as well as to induce apoptosis in certain cells. Additionally, this compound has been shown to affect the expression of certain genes, as well as to alter the activity of certain signaling pathways. Finally, this compound has been shown to have an effect on the regulation of the cell cycle.

Avantages Et Limitations Des Expériences En Laboratoire

The use of 3,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide in laboratory experiments has several advantages. Firstly, it is a relatively inexpensive compound, making it widely available for use in experiments. Secondly, it has been shown to be a potent inhibitor of PKC, making it an ideal tool for studying the effects of PKC inhibition on various cellular processes. Finally, it is a relatively stable compound, making it suitable for use in long-term experiments.
However, there are also some limitations to the use of this compound in laboratory experiments. For example, it has been shown to be a relatively weak inhibitor of PKC, meaning that it may not be suitable for use in experiments that require a stronger inhibition of PKC activity. Additionally, this compound has been shown to have a relatively short half-life, meaning that it may not be suitable for use in long-term experiments.

Orientations Futures

The potential future directions of 3,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide research are numerous. Firstly, further studies could be conducted to determine the effects of this compound on other cellular processes, such as cell migration, cell adhesion, and cell differentiation. Secondly, further studies could be conducted to determine the effects of this compound on the expression of other genes, as well as the effects of this compound on other signaling pathways. Additionally, further studies could be conducted to determine the effects of this compound on other types of cells, such as immune cells, stem cells, and neurons. Finally, further studies could be conducted to develop more potent inhibitors of PKC, as well as to develop more stable compounds for use in long-term experiments.

Méthodes De Synthèse

3,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide can be synthesized through a multi-step process that begins with the reaction of 2-bromo-3,4-difluorobenzamide with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) in the presence of N-hydroxysuccinimide (NHS). This reaction produces an intermediate compound, which is then reacted with 6-oxo-1,6-dihydropyridazin-1-ylpropyl bromide in the presence of sodium bicarbonate and tetrahydrofuran (THF). The final product is the desired this compound molecule.

Propriétés

IUPAC Name

3,4-difluoro-N-[3-(6-oxopyridazin-1-yl)propyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2N3O2/c15-11-5-4-10(9-12(11)16)14(21)17-6-2-8-19-13(20)3-1-7-18-19/h1,3-5,7,9H,2,6,8H2,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGIWRADBZFSDSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1)CCCNC(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.